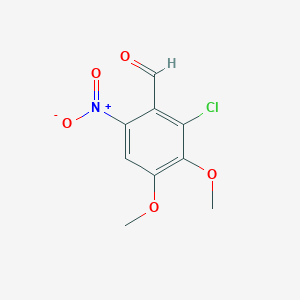

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde

Description

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is a multifunctional aromatic aldehyde characterized by a benzaldehyde core substituted with a chlorine atom (position 2), two methoxy groups (positions 3 and 4), and a nitro group (position 6). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like benzothiophenes and indole derivatives . Its electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents create a unique electronic profile, influencing its reactivity in nucleophilic additions, condensations, and cyclization reactions.

Properties

IUPAC Name |

2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCFAHQRUIOIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379408 | |

| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82330-54-9 | |

| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-3,4-dimethoxy-6-nitrobenzoic acid.

Reduction: 2-Chloro-3,4-dimethoxy-6-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde serves as an important intermediate in the synthesis of various complex organic molecules. It is particularly useful in the preparation of benzamidazoles, which are compounds of interest due to their biological activities . The compound's ability to undergo diverse chemical reactions, including oxidation and nucleophilic substitutions, enhances its utility in synthetic organic chemistry.

Biological Studies

The compound has been utilized in biological research to study enzyme-catalyzed reactions involving aldehydes and nitro groups. Its structural components allow researchers to investigate the effects of substituents on biological activity and enzyme interactions. Additionally, studies have indicated potential antimicrobial properties associated with derivatives of this compound, showcasing its relevance in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments. The unique combination of functional groups contributes to the coloration properties required for various applications in materials science .

Case Studies

Case Study 1: Synthesis of Benzamidazoles

A study demonstrated the use of this compound as an intermediate for synthesizing benzamidazoles. The reaction conditions were optimized to achieve high yields while maintaining purity. This process not only highlights the compound's role as a synthetic building block but also its significance in developing biologically active compounds .

Case Study 2: Antimicrobial Activity

Research published in the Egyptian Journal of Chemistry explored thiazolidinone derivatives synthesized from this compound. The derivatives exhibited notable antibacterial activity against multi-drug resistant strains, indicating that modifications to the original structure can lead to enhanced biological properties . This underscores the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Positional and Functional Group Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance solubility in polar solvents, whereas nitro groups (electron-withdrawing) deactivate the aromatic ring, directing electrophilic substitutions to specific positions.

- Functional Group Influence: The aldehyde group in the target compound enables condensations (e.g., Knoevenagel), while amide or ester derivatives (e.g., in and ) prioritize stability or pesticidal activity.

Crystallographic and Hydrogen-Bonding Behavior

While direct data on the target compound’s crystal structure is absent, methoxy and nitro groups are known to participate in hydrogen-bonding networks. For example, methoxy groups can act as hydrogen-bond acceptors, while nitro groups may form weak C–H···O interactions, influencing crystal packing and stability .

Biological Activity

2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula CHClNO. It features chloro, methoxy, and nitro substituents on a benzene ring, which contribute to its unique chemical properties and biological activities. This compound is primarily used as an intermediate in the synthesis of various organic molecules, particularly benzamidazoles, which have significant pharmacological implications.

The biological activity of this compound can be attributed to its ability to participate in enzyme-catalyzed reactions involving aldehydes and nitro groups. The compound acts as a precursor in the synthesis of more complex organic compounds, including potential pharmaceutical agents.

Target Pathways

- Synthesis of Benzamidazoles : This compound is a critical intermediate in synthesizing benzamidazole derivatives, which are known for their anticancer and antimicrobial properties.

- Complement System Modulation : Research indicates that this compound may inhibit components of the complement system, particularly Factor B. This modulation could be beneficial in treating conditions associated with complement activation such as age-related macular degeneration and diabetic retinopathy .

Antimicrobial and Anticancer Activity

Recent studies have evaluated the antimicrobial and anticancer activities of various derivatives related to this compound. For instance:

- Antimicrobial Activity : The presence of halogenated aryl substitutions has been shown to enhance the antimicrobial efficacy of related compounds against multi-drug resistant strains like Staphylococcus aureus .

- Anticancer Activity : Compounds derived from this compound have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Inhibition of c-Src Kinase : A study highlighted the role of certain benzamide derivatives in inhibiting c-Src kinase, a target in cancer therapy. The structural similarities with this compound suggest that it could also possess similar inhibitory effects .

- Complement Pathway Inhibition : In a clinical context, the modulation of the complement pathway by this compound has been investigated for its therapeutic potential in ocular diseases. The inhibition of Factor B showed promise in reducing inflammation associated with these conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloro-6-nitrobenzaldehyde | Nitro-substituted benzaldehyde | Moderate antimicrobial properties |

| 3,4-Dimethoxybenzaldehyde | Methoxy-substituted benzaldehyde | Limited biological activity |

| This compound | Chloro-methoxy-nitro substituted | Significant anticancer and antimicrobial properties |

Unique Properties

The unique combination of chloro, methoxy, and nitro groups in this compound imparts specific reactivity and biological properties not observed in other similar compounds. This structural uniqueness enhances its potential as a pharmaceutical intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.